2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15F2N3O2 and its molecular weight is 319.312. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Process Development of Voriconazole
This study details the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involving 2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone. The paper emphasizes the diastereocontrol and stereochemistry involved in the synthesis, focusing on the organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine as a crucial intermediate. The study's significance lies in the development of synthetic routes for key pyrimidine intermediates, highlighting the compound's importance in pharmaceutical synthesis processes (Butters et al., 2001).
Molecular and Nonlinear Optical Properties
The paper analyzes the molecular structure, vibrational frequencies, and nonlinear optical properties of a related compound, focusing on the role of the carbonyl group and fluorine atom in its reactivity and potential as an anti-neoplastic agent. The study provides insights into the electronic properties and chemical reactivity of the molecule, highlighting the significance of functional groups like the fluorine-substituted phenyl and carbonyl in determining the compound's properties and potential applications (Mary et al., 2015).
Electrochromic Properties and Conducting Polymers
In this research, a copolymer containing a derivative of this compound was synthesized and characterized for its electrochromic properties. The study demonstrates the compound's significance in enhancing the color variety and switching speed of electrochromic devices, suggesting potential applications in smart windows, displays, and other electrochromic devices (Türkarslan et al., 2007).
Biological Activity and Molecular Docking
Synthesis and Antimicrobial Activity
The research describes the synthesis of novel compounds derived from this compound and their evaluation for antimicrobial activity. This highlights the compound's relevance in the development of new antimicrobial agents, addressing the need for novel therapeutics in the fight against drug-resistant pathogens (Nagamani et al., 2018).
Crystal Structures and Anticancer Activity
This study involves the synthesis of pyrazoline derivatives of the compound and their characterization through crystal structure analysis. The research underscores the compound's importance in the field of drug design and development, particularly in the exploration of new anticancer agents. It highlights the significance of structural analysis in understanding the bioactivity of pharmaceutical compounds (Loh et al., 2013).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-3-1-11(2-4-12)7-15(22)21-6-5-14(10-21)23-16-19-8-13(18)9-20-16/h1-4,8-9,14H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQNKBPGPUYBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.